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Introduction

Firazorexton, also known as TAK-994, is a potent and selective orally bioavailable small-
molecule agonist of the orexin 2 receptor (OX2R).[1][2][3] Developed by Takeda
Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a chronic
neurological disorder characterized by excessive daytime sleepiness.[1] As an OX2R agonist,
firazorexton mimics the action of the endogenous neuropeptide orexin-A, a key regulator of
wakefulness. While showing promise in early clinical trials for improving wakefulness and
reducing cataplexy, its development was halted due to instances of drug-induced liver injury.[1]
This document provides a detailed technical guide on the chemical structure, physicochemical
properties, biological activity, and relevant experimental methodologies of firazorexton.

Chemical Structure and Identifiers

Firazorexton is a complex synthetic organic molecule. Its chemical identity is defined by the
following identifiers:

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b3326018?utm_src=pdf-interest
https://www.benchchem.com/product/b3326018?utm_src=pdf-body
https://www.researchgate.net/publication/387874631_TAK-994_Mechanistic_Investigation_into_Drug-Induced_Liver_Injury
https://academic.oup.com/toxsci/article/204/2/143/7950696
https://academic.oup.com/toxsci/article-pdf/204/2/143/61396947/kfaf003.pdf
https://www.researchgate.net/publication/387874631_TAK-994_Mechanistic_Investigation_into_Drug-Induced_Liver_Injury
https://www.benchchem.com/product/b3326018?utm_src=pdf-body
https://www.researchgate.net/publication/387874631_TAK-994_Mechanistic_Investigation_into_Drug-Induced_Liver_Injury
https://www.benchchem.com/product/b3326018?utm_src=pdf-body
https://www.benchchem.com/product/b3326018?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Identifier Value

N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-
fluorophenyllmethyl]-1-(2-hydroxy-2-

IUPAC Name
methylpropanoyl)pyrrolidin-3-
ylImethanesulfonamide[1][4]
CC(C)(C(=O)N1CC--INVALID-LINK--NS(=0)
SMILES

(=0)C)O[1][4]

INChI=1S/C22H25F3N204S/c1-
22(2,29)21(28)27-8-7-18(26-

InChl 32(3,30)31)19(27)11-13-5-4-6-17(20(13)25) 14-
9-15(23)12-16(24)10-14/h4-6,9-10,12,18-
19,26,29H,7-8,11H2,1-3H3/t18-,19-/m0/s1[1][4]

InChlKey VOSAWOSMGPKQEQ-OALUTQOASA-N[1][4]
CAS Number 2274802-95-6[1][4]

Molecular Formula C22H25F3N204S[1][4]

Molecular Weight 470.51 g/mol [1]

Physicochemical Properties

A summary of the known physicochemical properties of firazorexton is presented below. It is
important to note that some of these values are calculated rather than experimentally
determined.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.researchgate.net/publication/387874631_TAK-994_Mechanistic_Investigation_into_Drug-Induced_Liver_Injury
https://pubmed.ncbi.nlm.nih.gov/39786842/
https://www.researchgate.net/publication/387874631_TAK-994_Mechanistic_Investigation_into_Drug-Induced_Liver_Injury
https://pubmed.ncbi.nlm.nih.gov/39786842/
https://www.researchgate.net/publication/387874631_TAK-994_Mechanistic_Investigation_into_Drug-Induced_Liver_Injury
https://pubmed.ncbi.nlm.nih.gov/39786842/
https://www.researchgate.net/publication/387874631_TAK-994_Mechanistic_Investigation_into_Drug-Induced_Liver_Injury
https://pubmed.ncbi.nlm.nih.gov/39786842/
https://www.researchgate.net/publication/387874631_TAK-994_Mechanistic_Investigation_into_Drug-Induced_Liver_Injury
https://pubmed.ncbi.nlm.nih.gov/39786842/
https://www.researchgate.net/publication/387874631_TAK-994_Mechanistic_Investigation_into_Drug-Induced_Liver_Injury
https://pubmed.ncbi.nlm.nih.gov/39786842/
https://www.researchgate.net/publication/387874631_TAK-994_Mechanistic_Investigation_into_Drug-Induced_Liver_Injury
https://www.benchchem.com/product/b3326018?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Source

Appearance Solid Probechem

DMSO: 250 mg/mL (531.34

. o ) InvivoChem, Cayman
Solubility mM) Acetonitrile: Slightly

Soluble (0.1-1 mg/mL) Chemical
logP (calculated) 29 PubChem
pKa Not publicly available
Melting Point Not publicly available
Boiling Point Not publicly available

Biological Properties and Mechanism of Action

Firazorexton is a highly selective agonist for the orexin 2 receptor (OX2R), with over 700-fold
selectivity against the orexin 1 receptor (OX1R).[2] The OX2R is a G-protein coupled receptor
(GPCR) primarily coupled to the Gq signaling pathway. Activation of OX2R by firazorexton
initiates a cascade of intracellular events, leading to neuronal excitation and promotion of
wakefulness.

Orexin 2 Receptor Sighaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b3326018?utm_src=pdf-body-img
https://www.benchchem.com/product/b3326018?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/387874631_TAK-994_Mechanistic_Investigation_into_Drug-Induced_Liver_Injury
https://academic.oup.com/toxsci/article/204/2/143/7950696
https://academic.oup.com/toxsci/article-pdf/204/2/143/61396947/kfaf003.pdf
https://pubmed.ncbi.nlm.nih.gov/39786842/
https://pubmed.ncbi.nlm.nih.gov/39786842/
https://www.benchchem.com/product/b3326018#firazorexton-tak-994-chemical-structure-and-properties
https://www.benchchem.com/product/b3326018#firazorexton-tak-994-chemical-structure-and-properties
https://www.benchchem.com/product/b3326018#firazorexton-tak-994-chemical-structure-and-properties
https://www.benchchem.com/product/b3326018#firazorexton-tak-994-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3326018?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3326018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

